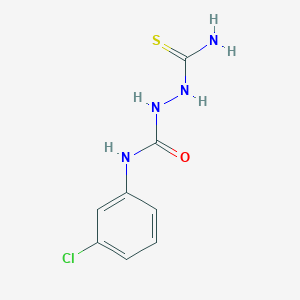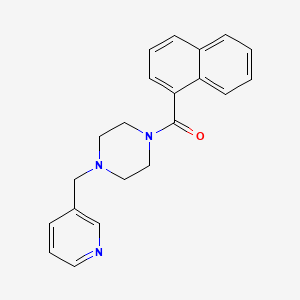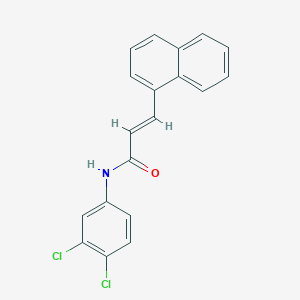
2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide, also known as ACCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学的研究の応用
2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to have a range of applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis.
作用機序
The mechanism of action of 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cell growth and proliferation. 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and proliferation. Additionally, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide for lab experiments is its versatility. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide is relatively easy to synthesize and can be produced in large quantities for research purposes. However, one of the limitations of 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide is its potential toxicity. While 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
将来の方向性
There are many potential future directions for research on 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide. One area of interest is the development of 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide-based therapies for cancer. 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the toxicity and potential side effects of 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide in vivo, as well as its potential applications in other areas of research such as microbiology and immunology.
Conclusion:
In conclusion, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide is a valuable chemical compound that has been widely studied for its potential applications in scientific research. Its versatility, ease of synthesis, and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. While further studies are needed to determine its toxicity and potential side effects, 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide has the potential to be a valuable therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions.
合成法
The synthesis of 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the reaction of 3-chlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to yield 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide. This synthesis method has been well-established and has been used to produce 2-(aminocarbonothioyl)-N-(3-chlorophenyl)hydrazinecarboxamide in large quantities for scientific research purposes.
特性
IUPAC Name |
1-(carbamothioylamino)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c9-5-2-1-3-6(4-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPSMSICVYIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5750337.png)

![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)
![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)

![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)
![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5750410.png)